Technical Master File: (Ferrocenylmethyl)trimethylammonium Bromide
Technical Master File: (Ferrocenylmethyl)trimethylammonium Bromide
Topic: (FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE Content Type: Technical Master File & Application Guide Audience: Senior Researchers, Electrochemists, and Drug Development Scientists
A Standardized Aqueous Redox Probe for Kinetic & Bio-Sensing Applications
Executive Summary
(Ferrocenylmethyl)trimethylammonium bromide (often abbreviated as FcTMA
This guide provides a definitive technical profile, validated synthesis protocols, and electrochemical characterization standards. It is designed to serve as a self-contained reference for integrating FcTMA
Physicochemical Architecture & Profile
The molecule consists of a ferrocene core functionalized with a quaternary ammonium group.[1] This cationic charge is critical: it prevents adsorption onto electrode surfaces (common with neutral ferrocene) and ensures stability in physiological pH ranges.
Table 1: Core Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | (Ferrocenylmethyl)trimethylammonium bromide | |
| Common Abbr. | FcTMA | |
| CAS Number | 106157-30-6 | Specific to Bromide salt. |
| Formula | ||
| Molecular Weight | 338.07 g/mol | |
| Appearance | Yellow to Orange Crystalline Powder | Oxidized form (Fe |
| Solubility | Aqueous: > 0.5 M | Highly soluble in water, MeOH; insoluble in |
| Redox Potential | Approx. +0.41 V vs. Ag/AgCl (3M KCl). | |
| Diffusion Coeff. ( | In 0.1 M KCl at 25°C. |
Synthesis & Purification Protocols
While the iodide salt is commercially ubiquitous, the bromide salt is often preferred in biological systems to avoid iodide oxidation interferences or specific anion toxicity. Below is the Ion-Exchange Metathesis Protocol , selected for its safety and high yield compared to handling gaseous methyl bromide.
Protocol A: Synthesis via Anion Metathesis (Recommended)
Objective: Convert (Ferrocenylmethyl)trimethylammonium iodide to the bromide salt.
Reagents:
-
Precursor: (Ferrocenylmethyl)trimethylammonium iodide (Commercial or synthesized via
). -
Exchange Resin: Amberlite IRA-400 (Chloride form) or Dowex 1X8.
-
Eluent: Deionized Water (18.2 M
). -
Precipitant: Concentrated HBr (hydrobromic acid) or NaBr.
Workflow:
-
Resin Preparation:
-
Pack a glass column (20 cm x 2 cm) with Amberlite IRA-400.
-
Flush with 1 M NaBr (500 mL) to convert the resin from Chloride to Bromide form.
-
Rinse with DI water until the eluent is halide-free (
test negative).
-
-
Ion Exchange:
-
Dissolve 2.0 g of the Iodide salt in minimal warm water (approx. 15 mL).
-
Load onto the column. Elute with DI water at a flow rate of 1 mL/min.
-
Collect the yellow/orange fraction. The iodide is retained; the bromide elutes.
-
-
Isolation:
-
Concentrate the eluent via rotary evaporation to ~5 mL.
-
Add excess acetone or diethyl ether to precipitate the bromide salt.
-
Filter and dry under vacuum at 40°C for 12 hours.
-
Validation:
-
Purity Check: Dissolve a sample in water; add
. A cream/yellow precipitate indicates residual iodide; white indicates pure bromide/chloride. (Quantitative: Elemental Analysis).
Visualizing the Synthesis Logic
Figure 1: Step-wise conversion from tertiary amine to quaternary bromide salt via iodide intermediate.
Electrochemical Characterization Standards
To use FcTMA
Protocol B: Cyclic Voltammetry (CV) Validation
Setup:
-
Working Electrode: Glassy Carbon (3 mm dia), polished with 0.05
m alumina. -
Reference: Ag/AgCl (3 M KCl).
-
Counter: Platinum wire.[3]
-
Electrolyte: 0.1 M KCl or
(pH 7.0).
Procedure:
-
Prepare a 1.0 mM solution of FcTMA
Br in the electrolyte. -
Deoxygenate with Argon/Nitrogen for 10 minutes (critical to prevent parasitic oxygen reduction).
-
Scan Range: 0.0 V to +0.8 V vs. Ag/AgCl.
-
Scan Rates: 10, 20, 50, 100, 200 mV/s.
Data Analysis & Acceptance Criteria:
-
Reversibility: The peak separation (
) should be 59-65 mV at slow scan rates, indicating a Nernstian reversible process. -
Current Ratio:
. -
Linearity: Plot
vs. (square root of scan rate).[4] must be >0.998.
Calculating Diffusion Coefficient (
Mechanism of Action Diagram
Figure 2: The reversible one-electron redox cycle at the electrode interface.
Applications in Bio-Sensing & Kinetics
1. Enzymatic Mediator (Glucose Sensing)
FcTMA
-
Mechanism:
-
Glucose + GOx(FAD)
Gluconolactone + GOx(FADH ) -
GOx(FADH
) + 2 FcTMA GOx(FAD) + 2 FcTMA + 2H -
2 FcTMA
2 FcTMA + 2e (at Electrode)
-
-
Advantage: The formal potential (+0.41 V) is low enough to avoid oxidizing common interferents like ascorbic acid or uric acid, yet high enough to drive the enzyme efficiently.
2. Aqueous Redox Flow Batteries (ARFBs)
Used as a catholyte material. The high solubility (>0.5 M) allows for high volumetric energy density.
-
Stability: The quaternary ammonium group prevents dimerization and degradation common to unsubstituted ferrocenium ions in water.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Hygroscopic. Store in a desiccator at room temperature. Protect from light (slow photolysis of the ferrocene ring can occur over months).
-
Disposal: Contains Iron. Dispose of as heavy metal organic waste.
References
-
Electrochemical Properties & Diffusion
-
Gao, Y., et al. "Control Over Diffusion of Ionic Ferrocene Species in Aqueous Solution." Journal of Electroanalytical Chemistry, 2020.
-
-
Synthesis Methodology
-
Lindsay, J. K., & Hauser, C. R.[5] "Aminomethylation of Ferrocene to Form N,N-Dimethylaminomethylferrocene." Journal of Organic Chemistry, 1957.
-
-
Flow Battery Applications
-
Kinetic Standards
-
Mirkin, M. V., et al. "Solution Viscosity Effects on the Heterogeneous Electron Transfer Kinetics." Journal of Physical Chemistry B, 2001.
-
Sources
- 1. Synthesis and crystal structure of [(Sp )-(2-phenylferrocenyl)methyl]trimethylammonium iodide dichloromethane monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. An SECM‐Based Spot Analysis for Redoxmer‐Electrode Kinetics: Identifying Redox Asymmetries on Model Graphitic Carbon Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. osti.gov [osti.gov]
